2-Nitromethylimidazole
Description
While specific research dedicated exclusively to 2-Nitromethylimidazole is limited in publicly available literature, its structural components—the imidazole (B134444) ring, the nitro group, and the methyl linker—position it as a compound of interest within the broader field of medicinal and synthetic organic chemistry. The imidazole moiety is a fundamental five-membered heterocycle present in numerous biologically active molecules. The introduction of a nitromethyl group at the 2-position of the imidazole ring is expected to significantly influence its electronic properties and reactivity, making it a potential building block for more complex molecular architectures.
The significance of this compound in organic chemistry research can be inferred from the well-established importance of the nitroimidazole class of compounds. Nitroimidazoles are known for their broad-spectrum biological activities, which are intrinsically linked to the electron-withdrawing nature of the nitro group. This functional group is crucial for the mechanism of action in many nitro-based antimicrobial drugs.
In the context of synthetic organic chemistry, the nitromethyl group is a versatile functional handle. It can participate in a variety of chemical transformations, allowing for the elaboration of the imidazole core. The acidic nature of the protons on the α-carbon to the nitro group facilitates reactions such as Henry (nitroaldol) reactions, Michael additions, and reductions to the corresponding amine, thereby providing pathways to a diverse range of derivatives. Although detailed studies on the reactivity of this compound itself are not extensively documented, the principles of organic synthesis suggest its potential as a valuable intermediate.
The journey of nitroimidazole research began in the mid-20th century, marking a significant milestone in the discovery of antimicrobial agents. The timeline below highlights key developments in the study of nitroimidazole scaffolds, providing a historical context for the potential research avenues of compounds like this compound.
| Year | Key Development | Significance |
| 1953 | Isolation of Azomycin (2-nitroimidazole) from Nocardia mesenterica. nih.gov | First discovery of a naturally occurring nitroimidazole with antibacterial properties. |
| 1955 | Structural elucidation of Azomycin. nih.gov | Confirmed the structure as 2-nitroimidazole (B3424786), paving the way for synthetic efforts. |
| Mid-1950s | Discovery of Metronidazole (B1676534), a 5-nitroimidazole derivative. google.com | Became a cornerstone for the treatment of anaerobic bacterial and protozoal infections. |
| 1970s | Exploration of 2-nitroimidazoles for antimycobacterial activity. google.com | Demonstrated the potential of the 2-nitroimidazole scaffold against Mycobacterium tuberculosis. |
| 1980s-Present | Development of bicyclic and other complex nitroimidazoles. google.com | Led to the discovery of potent antitubercular drugs like Delamanid and Pretomanid. nih.gov |
| Ongoing | Research into nitroimidazoles as radiosensitizers for cancer therapy and for imaging hypoxia. google.com | Expansion of the therapeutic applications of the nitroimidazole scaffold beyond infectious diseases. |
This historical progression underscores the enduring importance of the nitroimidazole core in medicinal chemistry. While early research focused on the naturally occurring 2-nitroimidazole, synthetic efforts largely shifted towards 5-nitroimidazole derivatives due to findings related to their metabolic stability. However, the continued development of new therapeutic agents based on the nitroimidazole framework suggests that all positional isomers, including derivatives of 2-nitroimidazole such as this compound, hold potential for future research and application.
Structure
3D Structure
Properties
CAS No. |
393516-79-5 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-(nitromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H5N3O2/c8-7(9)3-4-5-1-2-6-4/h1-2H,3H2,(H,5,6) |
InChI Key |
UJGLGHFVENLPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies
Established Synthetic Pathways for the 2-Nitromethylimidazole Core
The foundational methods for synthesizing the this compound scaffold often begin with commercially available nitroimidazoles. A common strategy involves the derivatization of these precursors to introduce the nitromethyl group. For instance, a three-step synthetic pathway can be employed starting from 2-nitroimidazole (B3424786) to produce derivatives like 2-fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide (NEFA) and 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-fluoroacetate (NEFT). nih.gov This highlights the modularity of the synthesis, allowing for the attachment of various functional groups to the nitroimidazole core. nih.gov
Another established approach is the nitration of a methylimidazole precursor. However, traditional methods often rely on harsh conditions, such as using sulfuric acid as the reaction medium at high temperatures (110°C to 140°C), with yields not exceeding 80%. google.com An alternative involves performing the nitration in sulfuric acid in the presence of urea (B33335) at around 125°C, though yields remain moderate. google.com A more efficient method described in Romanian patent number 51,138, achieves yields of approximately 95% by nitrating methylimidazole in oleum (B3057394) containing 1-30% SO₃. google.com A process for preparing methylnitroimidazole by reacting methylimidazole with a nitrating agent in hydrofluoric acid has also been patented. google.com
The Debus-Radziszewski reaction represents a classic multi-component reaction (MCR) for the synthesis of substituted imidazoles. rowan.edu This method involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) in acetic acid. rowan.edu While versatile for producing various imidazoles, its direct application to this compound would depend on the appropriate choice of starting materials bearing the nitro group.
Contemporary Advanced Synthetic Methodologies
Recent advancements in synthetic chemistry have led to more sophisticated and efficient methods for the synthesis of this compound and its derivatives. These methodologies often focus on improving selectivity, catalytic efficiency, and the ability to generate complex, chiral molecules.
Chemo- and Regioselective Functionalization Approaches
The ability to selectively functionalize specific positions on the imidazole (B134444) ring is crucial for creating diverse derivatives. Chemo- and regioselective functionalization strategies allow for the precise modification of the this compound core. nih.gov For example, a study on the functionalization of nortrilobolide (B1253999) demonstrated a one-pot substitution-oxidation reaction of an allylic ester to its corresponding α,β-unsaturated ketone, showcasing a high degree of chemoselectivity. nih.gov While not directly on this compound, such principles are transferable. The development of these methods enables the synthesis of a broad library of compounds from a common intermediate, which is essential for structure-activity relationship studies. nih.gov
Catalytic Protocols in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis by offering milder reaction conditions and improved efficiency. acs.org In the context of imidazole synthesis, various catalytic systems have been developed. For instance, copper-catalyzed methods have been used to synthesize indoline (B122111) derivatives from amide compounds, demonstrating the utility of transition metals in forming C-N bonds. google.com N-heterocyclic carbenes (NHCs), which can be derived from imidazoles, are powerful ligands in catalysis, particularly in ruthenium-based olefin metathesis. nih.gov
The development of catalytic protocols for the direct synthesis of this compound is an active area of research. These methods aim to replace stoichiometric reagents with catalytic alternatives, which is a core principle of green chemistry. acs.org For example, bismuth-catalyzed synthesis of aryl sulfonyl fluorides showcases the potential of main group metals in catalysis, avoiding the need for transition metals. nih.gov Such catalytic cycles, which can involve steps like transmetalation and insertion, could be adapted for the synthesis of nitroimidazole derivatives. nih.gov
| Catalyst Type | Reaction | Advantage |
| Copper Salts | C-N bond formation | Low cost, low toxicity. google.com |
| Ruthenium-NHC | Olefin metathesis | High efficiency in macrocyclizations. nih.gov |
| Bismuth(III) | Sulfonyl fluoride (B91410) synthesis | Main group catalysis, avoids transition metals. nih.gov |
| Montmorillonite K10 | N-S Bond formation | Green, recoverable, inexpensive, nontoxic. mdpi.com |
| Molecular Iodine | Oxidative N-S Bond formation | Facile, efficient, environmentally benign. mdpi.com |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. msu.edu This is often achieved through the use of chiral auxiliaries, catalysts, or substrates. msu.edu
A notable strategy involves the use of N-tert-butanesulfinyl imines, where the sulfinyl group directs the stereochemical outcome of nucleophilic additions. mdpi.com This method has been successfully applied to the synthesis of various chiral amines and their derivatives. mdpi.comua.es For instance, a stereocontrolled alkylation of an N-Pf protected aspartic acid derivative was developed to produce enantiopure triazolodiazepines without the need for chiral chromatography. rsc.org Visible light-promoted photoredox catalysis has also been employed for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a route to unnatural α-amino acids. nih.gov These advanced stereoselective methods hold great promise for the synthesis of chiral this compound derivatives with specific biological activities.
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, where reactions are run in a continuously flowing stream, offers several advantages over traditional batch production, including enhanced safety, improved heat and mass transfer, and easier scalability. seqens.commit.edu This technology is increasingly being adopted for the synthesis of fine chemicals and active pharmaceutical ingredients. jst.org.in
The modular nature of flow chemistry systems allows for the integration of multiple reaction steps, including synthesis, work-up, and purification, into a single continuous process. mit.eduumontreal.ca This can significantly reduce reaction times, from hours to minutes, and minimize waste. seqens.com For example, the synthesis of ibuprofen (B1674241) has been demonstrated using a flow chemistry setup, highlighting the potential for producing complex molecules. mit.edu The use of microchannel reactors, as demonstrated in the synthesis of phosphite (B83602) compounds where nitromethylimidazole was used as an acid-binding agent, further illustrates the precise control over reaction conditions that flow chemistry provides. google.com
| Flow Chemistry System | Key Features | Potential Application for this compound |
| Vapourtec R-series | Flexible, precise, automatable. wuxiapptec.com | Condition screening and optimization of nitration reactions. |
| Corning Flow System | High throughput, excellent mixing and heat exchange. wuxiapptec.com | Scale-up production of this compound. |
| Oushisheng Flow Hydrogenation | High pressure and temperature capabilities. wuxiapptec.com | Catalytic hydrogenation of derivatives. |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comvapourtec.com In the synthesis of this compound, this translates to using greener solvents, developing catalytic reactions to replace stoichiometric reagents, and improving atom economy. acs.orgepitomejournals.com
The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methods. vapourtec.com These include the prevention of waste, maximizing atom economy, and using less hazardous chemical syntheses. acs.orgvapourtec.com For example, replacing hazardous solvents like toluene (B28343) with greener alternatives or performing reactions in aqueous media or solvent-free conditions are key strategies. epitomejournals.commatanginicollege.ac.in
The use of solid acid catalysts, such as zeolites and clays, can replace corrosive and polluting liquid acids in reactions like nitration. epitomejournals.com Similarly, biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. matanginicollege.ac.in The development of such green synthetic routes for this compound is crucial for minimizing the environmental impact of its production. researchgate.net
Chemical Reactivity and Mechanistic Investigations
Reductive Activation Mechanisms of the Nitro Group
The biological activity and chemical reactivity of 2-nitromethylimidazole and related 2-nitroimidazoles are intrinsically linked to the reduction of the nitro group. nih.govdovepress.com This process is favored under hypoxic (low oxygen) conditions and involves a series of electron transfer steps, leading to the formation of reactive intermediates that can interact with cellular macromolecules. nih.govresearchgate.net
One-Electron Reduction and Nitro Radical Anion Formation
The initial and often rate-determining step in the reductive activation of this compound is the acceptance of a single electron to form a nitro radical anion (R-NO₂⁻). mdpi.comnih.gov This process is critically dependent on the electron affinity of the molecule. cdnsciencepub.com 2-Nitroimidazoles, including by extension this compound, exhibit a higher electron affinity compared to their 4- and 5-nitro counterparts, which correlates with their biological efficacy. cdnsciencepub.com
The formation of the nitro radical anion is a reversible process. In the presence of oxygen, the electron is readily transferred to oxygen, regenerating the parent nitro compound and forming a superoxide (B77818) radical. This futile cycle of reduction and re-oxidation is why the selective toxicity of nitroimidazoles is observed in hypoxic environments where the lower oxygen concentration allows for the accumulation of the nitro radical anion. nih.gov
Table 1: Relative Electron Affinities of Nitroimidazole Isomers
| Isomer | Relative Electron Affinity |
| 2-Nitroimidazole (B3424786) | High |
| 5-Nitroimidazole | Intermediate |
| 4-Nitroimidazole | Low |
| Source: cdnsciencepub.com |
Dissociative Electron Attachment and Fragmentation Pathways
Low-energy electrons can interact with 2-nitroimidazole to induce dissociative electron attachment (DEA), leading to molecular fragmentation. researchgate.net Experimental studies on 2-nitroimidazole have identified several key fragmentation channels. A notable pathway observed for 2-nitroimidazole, in contrast to its 4(5)-nitro isomer, is the dominant loss of a water molecule (H₂O) upon attachment of a low-energy electron. researchgate.net Other significant fragmentation pathways include the loss of nitric oxide (NO) and nitrogen dioxide (NO₂). frontiersin.org
The fragmentation of the imidazole (B134444) ring itself has also been observed, leading to the formation of smaller species like hydrogen cyanide (HCN) and carbon monoxide (CO). frontiersin.org However, the imidazole ring in 2-nitroimidazole has been noted to have a higher kinetic stability compared to the 4(5)-nitro isomers. frontiersin.org
Table 2: Key Fragmentation Channels in Dissociative Electron Attachment to 2-Nitroimidazole
| Precursor Ion | Fragment Lost | Resulting Ion/Radical |
| [2-NIM]⁻ | H₂O | [C₃H₂N₃O]⁻ |
| [2-NIM]⁻ | NO | [C₃H₃N₂O]⁻ |
| [2-NIM]⁻ | NO₂ | [C₃H₃N₂]⁻ |
| Source: researchgate.netfrontiersin.org |
Multi-Electron Reduction Sequences
Following the initial one-electron reduction, the nitro radical anion can undergo further reduction steps, typically involving a total of four or six electrons. The four-electron reduction product is a hydroxylamine (B1172632) derivative (R-NHOH), which is considered a key reactive intermediate responsible for the biological effects of nitroimidazoles. dovepress.com This hydroxylamine can be further reduced in a two-electron step to form the corresponding amine (R-NH₂).
These multi-electron reduction processes lead to the formation of highly reactive electrophilic intermediates that can covalently bind to cellular nucleophiles such as proteins and DNA. dovepress.commdpi.com This covalent binding is believed to be a primary mechanism of their cytotoxic action.
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring
The reactivity of the imidazole ring in this compound towards substitution reactions is significantly influenced by the electron-withdrawing nature of the nitro group at the 2-position and the methyl group at the α-position of the substituent.
Direct electrophilic substitution on the imidazole ring of 2-nitroimidazoles is generally difficult due to the deactivating effect of the nitro group. However, reactions such as bromination have been studied. For instance, direct bromination of 2-nitroimidazole with N-bromosuccinimide leads to the formation of 4,5-dibromo-2-nitroimidazole in high yield. rsc.org This suggests that under forcing conditions, electrophilic substitution can occur at the 4 and 5 positions of the ring.
Nucleophilic substitution reactions on the imidazole ring are also a key feature of the chemistry of this class of compounds. The anion of 2-nitroimidazole can act as a nucleophile in SRN1 reactions with various nitroalkanes. rsc.org Furthermore, derivatives of this compound can be synthesized through nucleophilic substitution reactions. For example, 1-[2-(substituted)ethyl]-2-methyl-5-nitroimidazole derivatives have been synthesized by reacting metronidazole (B1676534), which has a similar core structure, with various nucleophiles. derpharmachemica.com The synthesis of various 2-nitroimidazole derivatives often involves nucleophilic substitution at the N1 position of the imidazole ring. mdpi.comnih.gov
Photochemical Transformations and Pathways
The study of the interaction of 2-nitroimidazoles with light reveals pathways for photoionization and subsequent fragmentation. Investigations using synchrotron radiation on 2-nitroimidazole have shown that core excitation at the C, N, and O K-edges leads to molecular fragmentation. frontiersin.org The fragmentation patterns upon photoionization show similarities to those observed in dissociative electron attachment, with the release of small, reactive species.
Studies on more complex 2-nitroimidazole derivatives like misonidazole (B1676599) show that upon photoionization, fragmentation is heavily influenced by the side chain. frontiersin.org For misonidazole, prominent fragments arise from the loss of the side chain components, alongside the loss of NO₂ or HONO. frontiersin.org While specific photochemical studies on this compound are not extensively documented, it is expected that its photochemical behavior would involve excitation of the nitro group and the imidazole ring, leading to fragmentation pathways that include cleavage of the C-NO₂ bond and fragmentation of the imidazole ring, similar to what is observed for the parent 2-nitroimidazole.
Derivative Chemistry and Structure Reactivity Relationships
Design and Synthesis of Novel 2-Nitromethylimidazole Derivatives
The synthesis of novel this compound derivatives is a dynamic area of research, driven by the quest for compounds with tailored properties. Key strategies in this endeavor involve modifications to the imidazole (B134444) ring and the introduction of functionalized side chains.
Modification of the Imidazole Nitrogen Atoms
A primary route for creating new this compound derivatives is through the alkylation of the imidazole nitrogen atoms. unab.clorganic-chemistry.org This process, known as N-alkylation, typically involves reacting the parent imidazole with an alkyl halide. unab.clresearchgate.net The reaction can lead to a mixture of isomeric products due to the presence of two nucleophilic nitrogen sites on the imidazole ring, a phenomenon influenced by tautomeric equilibrium. unab.cl The regioselectivity of N-alkylation can be controlled by various factors, including the choice of solvent and base. organic-chemistry.orgresearchgate.net For instance, the use of ionic liquids has been shown to facilitate highly regioselective N-substitution of imidazoles. organic-chemistry.org Mechanochemical methods, such as ball milling, also offer a solvent-free and efficient alternative for N-alkylation reactions. beilstein-journals.org
Theoretical studies, including the use of Fukui functions and electrostatic potential analysis, have been employed to predict the local nucleophilic reactivity of the nitroimidazole ring and explain the preferential formation of one isomer over another. unab.cl These computational approaches complement experimental findings and aid in the rational design of synthetic pathways.
Introduction of Diverse Side Chains (e.g., aziridinyl, oxiranyl)
The introduction of diverse side chains onto the this compound scaffold is another critical strategy for generating new derivatives. Of particular interest is the incorporation of strained ring systems like aziridinyl and oxiranyl groups. nih.gov The synthesis of these derivatives often involves multi-step reaction sequences.
A series of 2-nitroimidazoles featuring side chains with aziridinyl and oxiranyl groups have been successfully prepared. nih.gov For example, derivatives have been synthesized that are analogues of α-[(1-aziridinyl)-methyl]-2-nitro-1H-imidazole-1-ethanol, a potent dual-functional 2-nitroimidazole (B3424786). nih.gov The synthetic routes may involve the reaction of a suitable precursor with epichlorohydrin (B41342) to introduce the oxirane ring, which can then be converted to the corresponding aziridine.
The length and nature of the side chain significantly influence the properties of the resulting derivatives. nih.gov Research has shown that while oxiranyl derivatives can be synthesized, they may exhibit different chemical reactivity compared to their aziridinyl counterparts. nih.gov Furthermore, increasing the length of the side chain in aziridinyl compounds can sometimes lead to instability. nih.gov
Hybrid Conjugates and Molecular Hybridization Strategies
Molecular hybridization has emerged as a powerful strategy in medicinal chemistry to develop new chemical entities by covalently linking two or more pharmacophores. nih.govmdpi.com This approach aims to create hybrid compounds with potentially enhanced properties compared to the individual parent molecules. nih.govnih.gov In the context of this compound, this involves conjugating the nitroimidazole core with other bioactive molecules. prismbiolab.com
The synthesis of these hybrid conjugates can be achieved through various chemical reactions, often involving the use of linkers to connect the different molecular moieties. prismbiolab.com For example, a this compound derivative can be linked to another molecule, such as a peptide or another heterocyclic compound, to form a new hybrid structure. prismbiolab.com The concept behind this strategy is to merge the properties of both components to achieve a desired chemical or biological profile. prismbiolab.com The development of tofacitinib-ADTOH hybrid molecules, where tofacitinib (B832) is linked to a cytoprotective H2S donor, showcases a recent application of this strategy. mdpi.com
Impact of Structural Modifications on Chemical Stability
Structural modifications to the this compound molecule have a profound impact on its chemical stability. The introduction of different functional groups and side chains can alter the electronic distribution and steric environment of the molecule, thereby influencing its susceptibility to degradation.
The stability of prodrugs is also a critical consideration. For example, the stability of metronidazole (B1676534) benzoate, a derivative of a nitroimidazole, has been studied under different pH conditions to understand its hydrolysis. researchgate.net Theoretical calculations can also provide insights into the stability of derivatives. For example, studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have used computational methods to investigate the stability of different conformers and the strength of chemical bonds, which are indicators of chemical stability. mdpi.com
Correlation between Molecular Structure and Chemical Reactivity Profiles
The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure. nih.gov Alterations in the structure can significantly influence the reactivity of the molecule by modifying its electronic and steric properties. scirp.org
The number and position of substituents on the imidazole ring, for example, can change the electron density distribution and thus affect the molecule's polarity, lipophilicity, and its capacity to act as an electron donor or acceptor. nih.gov These factors are crucial in determining the reactivity of the compound in various chemical reactions. nih.gov For instance, the N-alkylation of nitroimidazoles results in a tautomeric equilibrium that creates two nucleophilic sites, leading to different reaction pathways and product distributions. unab.cl
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to study the relationship between molecular structure and reactivity. mdpi.com Reactivity indices such as electrophilicity and nucleophilicity can be calculated to predict the behavior of molecules in chemical reactions. mdpi.com For example, a good correlation has been found between the activation energies of certain reactions and the electrophilicity index of the ethylene (B1197577) derivatives involved. mdpi.com
The introduction of specific functional groups can also direct the reactivity of the molecule. For example, the presence of a hydroxyl group in a side chain can be a primary site for chemical reactions. mdpi.com The specific location of this hydroxyl group can influence its reactivity, as seen in 2-(trifluoromethyl)phenothiazine derivatives where the hydroxyl group closer to the three-membered ring was found to be more chemically active. mdpi.com
Table of Research Findings on this compound Derivatives
| Derivative Type | Structural Modification | Key Finding |
| N-Alkyl-nitroimidazoles | Alkylation of imidazole nitrogen | Formation of a mixture of isomeric products due to two nucleophilic sites. unab.cl |
| Aziridinyl Derivatives | Introduction of aziridinyl side chains | Increased side-chain length can lead to instability. nih.gov |
| Oxiranyl Derivatives | Introduction of oxiranyl side chains | Showed less differential toxicity compared to aziridinyl analogues. nih.gov |
| Methylated Derivatives | Methylation at various positions | Progressive methylation at C-3 increased toxicity but decreased hypoxia selectivity. nih.gov |
| Hybrid Conjugates | Covalent linking to other molecules | A strategy to potentially enhance the properties of the parent compound. nih.govmdpi.com |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and conformation of atoms within the 2-Nitromethylimidazole molecule.
One-dimensional NMR experiments are fundamental for determining the primary structure by identifying the different types of hydrogen, carbon, and nitrogen atoms present in the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals for the methylene (B1212753) (-CH2-) protons and the two protons on the imidazole (B134444) ring (H-4 and H-5). The N-H proton of the imidazole ring may also be observable, though its signal can be broad and its chemical shift is often solvent-dependent. The electron-withdrawing effect of the adjacent nitro group would cause the methylene protons to appear at a relatively downfield chemical shift. The protons on the imidazole ring would appear in the aromatic region.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. chemicalbook.comrsc.orgresearchgate.net For this compound, three distinct signals are expected for the carbon atoms of the imidazole ring (C-2, C-4, and C-5) and one signal for the methylene carbon (-CH2-). The carbon atom attached to the nitromethyl group (C-2) would be significantly influenced by the electron-withdrawing groups.
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR is used to probe the nitrogen atoms. northwestern.eduhuji.ac.ilscience-and-fun.de In this compound, three distinct nitrogen signals are anticipated: two for the imidazole ring nitrogens and one for the nitro group nitrogen. The chemical shifts for these nitrogens fall into characteristic ranges, with the nitro group nitrogen typically appearing at a much higher frequency (further downfield) compared to the imidazole nitrogens. science-and-fun.deresearchgate.net
Predicted 1D NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | 5.5 - 6.0 | Methylene protons (-CH₂NO₂) |
| ¹H | 7.0 - 7.5 | Imidazole ring protons (H-4, H-5) |
| ¹³C | 50 - 60 | Methylene carbon (-CH₂NO₂) |
| ¹³C | 115 - 145 | Imidazole ring carbons (C-2, C-4, C-5) |
| ¹⁵N | 160 - 260 | Imidazole ring nitrogens |
2D NMR experiments are essential for establishing the precise connectivity of atoms and understanding the three-dimensional structure of the molecule. emerypharma.comresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would be expected to show a cross-peak between the two non-equivalent protons on the imidazole ring (H-4 and H-5), confirming their adjacent relationship. emerypharma.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. nih.govcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For this compound, HSQC would show correlations between the methylene protons and the methylene carbon, as well as between the H-4 and H-5 protons and their respective C-4 and C-5 carbons. youtube.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds. columbia.edu This technique is powerful for piecing together the molecular skeleton, especially for connecting fragments and identifying quaternary carbons (carbons with no attached protons). emerypharma.comlibretexts.org Key expected correlations for this compound would include those from the methylene protons to the C-2 carbon of the imidazole ring, and from the ring protons (H-4, H-5) to other carbons within the ring. youtube.comarxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netcolumbia.edulibretexts.orgyoutube.com This is particularly useful for determining stereochemistry and conformation. libretexts.org For a relatively small and rigid molecule like this compound, NOESY could confirm the proximity of the methylene protons to the H-5 proton on the imidazole ring. researchgate.net
A detailed analysis of chemical shifts and spin-spin coupling constants (J-values) provides deeper insights into the electronic environment and conformation of the molecule. nih.govresearchgate.net
Chemical Shift Analysis : The electron-withdrawing nature of the nitro group (-NO₂) significantly deshields nearby nuclei, causing their signals to appear at lower field (higher ppm values) in the NMR spectrum. This effect would be most pronounced for the methylene protons and the C-2 carbon of the imidazole ring.
Spin-Spin Coupling Constants : The magnitude of the coupling constant between protons H-4 and H-5 on the imidazole ring is characteristic of their relationship in the five-membered ring. libretexts.orgpharmacy180.com These J-values are crucial for confirming the substitution pattern and can provide subtle information about the ring's geometry. pharmacy180.comresearchgate.netrsc.org
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. For this compound, a potential process for study is the exchange of the N-H proton of the imidazole ring with the solvent or other exchangeable protons. The rate of this exchange can be influenced by factors such as temperature, solvent, and pH, and studying it can provide information on tautomerism and hydrogen bonding interactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. youtube.com
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govnih.govyoutube.com
For this compound, with a molecular formula of C₄H₅N₃O₂, the theoretical exact mass can be calculated. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting molecular ion (e.g., [M+H]⁺). nih.govnih.gov The experimentally measured mass is then compared to the theoretical mass. A close match (typically within a few parts per million, ppm) provides strong evidence for the proposed elemental formula, confirming that the molecule contains four carbon atoms, five hydrogen atoms, three nitrogen atoms, and two oxygen atoms. nih.govethz.chncsu.edu
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₅N₃O₂ |
| Theoretical Exact Mass ([M]) | 127.0382 u |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide detailed information about the functional groups present in the molecule and the structure of the molecular backbone. eag.com
The IR and Raman spectra of this compound are characterized by vibrations associated with its primary functional groups: the imidazole ring, the methylene (-CH₂-) group, and the nitro (-NO₂) group. Computational studies on the closely related 2-nitroimidazole (B3424786) provide valuable insight into the expected vibrational frequencies, as the 2-nitroimidazole moiety is predicted to largely determine the spectroscopic properties of its derivatives. nih.gov
The key functional group vibrations are summarized below:
N-H Stretching: The N-H bond of the imidazole ring typically exhibits a stretching vibration in the region of 3100-3500 cm⁻¹. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net
NO₂ Stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations.
A more detailed analysis focuses on the specific vibrational modes of the nitro group and the imidazole ring, which are crucial for confirming the structure of this compound.
Nitro Group Vibrations: The nitro group (-NO₂) gives rise to two particularly strong and characteristic stretching bands in the IR spectrum.
Asymmetric Stretch (ν_as(NO₂)): This is typically a very strong band appearing in the range of 1500-1560 cm⁻¹. For substituted nitrobenzenes, this band is observed around 1530 cm⁻¹. Computational studies on 2-nitroimidazole place this vibration around 1547 cm⁻¹. nih.gov
Symmetric Stretch (ν_s(NO₂)): This band is usually of medium to strong intensity and is found in the 1315-1380 cm⁻¹ region. For 2-nitroimidazole, this has been calculated to be around 1378 cm⁻¹. nih.gov Other vibrations associated with the nitro group include bending (scissoring) and rocking modes, which appear at lower frequencies.
Imidazole Ring Vibrations: The imidazole ring has a set of characteristic vibrational modes.
Ring Stretching: The stretching of the C=C and C=N bonds within the ring results in several bands, often in the 1450-1600 cm⁻¹ range. researchgate.net
In-plane and Out-of-plane Bending: C-H in-plane bending vibrations are typically found between 1000 and 1300 cm⁻¹. nih.gov The out-of-plane bending modes appear at lower wavenumbers.
Ring Breathing Modes: These are collective vibrations of the entire ring structure and occur at lower frequencies.
Based on computational data for 2-nitroimidazole, the following table summarizes the predicted key vibrational modes for the structural backbone of this compound. nih.gov
| Wavenumber (cm⁻¹, Calculated) | Vibrational Assignment |
| ~3140 | N-H stretch (imidazole) |
| ~1547 | Asymmetric NO₂ stretch |
| ~1480 | Imidazole ring stretch |
| ~1378 | Symmetric NO₂ stretch |
| ~1270 | C-N stretch (ring-NO₂) |
| ~1100-1200 | C-H in-plane bending (imidazole) |
| ~780 | γ(CH) in-plane (imidazole) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. nist.gov
The UV-Vis spectrum of this compound is determined by its chromophores, which are the parts of the molecule that absorb light. The primary chromophores in this molecule are the imidazole ring and the nitro group. The imidazole ring itself exhibits a strong absorption band around 205-209 nm, corresponding to a π → π* transition. mdpi.commdpi.com
The presence of the nitro group, a strong electron-withdrawing group, conjugated with the π-system of the imidazole ring (via the methylene bridge, which can lead to hyperconjugation effects) is expected to influence the electronic transitions significantly. Nitroaromatic and nitroheterocyclic compounds typically show intense absorption bands. For instance, various nitroimidazole antibiotics exhibit characteristic absorption spectra in the UV region. researchgate.net Computational studies on 2-nitroimidazole predict an absorption maximum around 285 nm in an aqueous solution, which is attributed to an n → π* transition. nih.govnih.gov This is consistent with experimental data for other nitroimidazoles like metronidazole (B1676534), which has an absorption maximum around 320 nm. The electronic spectrum is thus characterized by these π → π* and n → π* transitions.
Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands when measured in different solvents. utupub.fi This effect arises from differential solvation of the ground and excited electronic states of the molecule due to solute-solvent interactions. researchgate.net
For compounds like this compound, which possess a polar nitro group and a heterocyclic ring capable of hydrogen bonding, significant solvatochromic shifts are expected. The nature of the shift depends on the change in the molecule's dipole moment upon electronic excitation.
Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This typically occurs in polar solvents if the excited state is more polar than the ground state, as the polar solvent stabilizes the excited state more effectively. utupub.fi
Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This can happen in polar, hydrogen-bonding solvents if the ground state is stabilized more than the excited state, or if specific interactions like hydrogen bonding with the solvent are stronger in the ground state. utupub.fi
Studies on related nitro-heterocyclic compounds often show a bathochromic shift with increasing solvent polarity, indicating an excited state with greater charge separation. For this compound, one would anticipate that the n → π* transition of the nitro group would be particularly sensitive to solvent polarity, likely exhibiting a hypsochromic shift in protic solvents (like water or ethanol) due to hydrogen bonding with the lone pairs on the oxygen atoms of the nitro group. Conversely, the π → π* transitions may show a bathochromic shift in polar solvents. The precise behavior would depend on the interplay of general solvent polarity effects and specific hydrogen-bonding interactions.
X-ray Crystallography Data for this compound Not Publicly Available
A thorough and extensive search for the X-ray crystallographic data of the chemical compound "this compound" has concluded that this information is not currently available in open-access scientific literature or crystallographic databases. As a result, a detailed analysis of its solid-state molecular and supramolecular structures, as requested, cannot be provided at this time.
The investigation involved querying major chemical and crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), which are the primary archives for small-molecule crystal structures. Searches were performed using various synonyms and identifiers for the compound. However, these searches did not yield any published single-crystal X-ray diffraction data.
While crystallographic information exists for structurally related compounds, such as 2-methylimidazole (B133640) and other imidazole derivatives, this data cannot be extrapolated to accurately describe the specific crystal packing, bond lengths, bond angles, and intermolecular interactions of this compound. The presence and orientation of the nitromethyl group would significantly influence the electronic and steric properties of the molecule, leading to a unique crystal structure.
The generation of the requested section, "5.5. X-ray Crystallography for Solid-State Molecular and Supramolecular Structures," including detailed research findings and data tables, is contingent upon the availability of experimental crystallographic data. Without the foundational Crystallographic Information File (CIF) or equivalent data, any discussion of the solid-state and supramolecular structure would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, until the crystal structure of this compound is determined and published, it is not possible to fulfill the request for this specific section of the article.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of molecules like nitroimidazole derivatives. researchgate.net DFT methods calculate the total energy of a system based on its electron density, providing a robust platform for a wide range of predictions. nih.gov
Geometry Optimization and Conformational Landscape Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. youtube.comyoutube.com This process iteratively adjusts atomic coordinates to minimize the total energy of the molecule, yielding equilibrium bond lengths, bond angles, and dihedral angles. researchgate.netyoutube.com
For a flexible molecule like 2-Nitromethylimidazole, which has a rotatable nitromethyl group, conformational analysis is crucial. This involves identifying all stable conformers (rotational isomers) and determining their relative energies. A comprehensive study on various 2-nitroimidazole (B3424786) derivatives revealed that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution, highlighting the importance of solvent effects in determining the most stable molecular shape. nih.gov While specific data for this compound is not available, the principles remain the same. The rotation around the C-C bond connecting the imidazole (B134444) ring and the methyl group, as well as the C-N bond of the nitro group, would be the primary degrees of freedom to explore.
Table 1: Illustrative Conformational Energy Data for a Hypothetical this compound in Different Environments This table is illustrative and based on general principles and findings for related molecules.
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
|---|---|---|---|
| Conformer A | 0° | 2.5 | 1.5 |
| Conformer B | 90° | 0.0 | 0.0 |
| Conformer C | 180° | 3.0 | 2.0 |
Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)
DFT calculations provide detailed insights into the electronic structure of a molecule. This includes the analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
For nitroimidazole compounds, the electronic structure is characterized by the π-system of the imidazole ring and the powerful electron-withdrawing nature of the nitro group. researchgate.net
HOMO: Typically delocalized over the imidazole ring, representing the region most susceptible to electrophilic attack.
LUMO: Generally localized on the nitro group and the adjacent carbon atom of the ring, indicating the most probable site for nucleophilic attack or electron acceptance. researchgate.net
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. In this compound, the nitro group would induce a significant positive charge on the attached carbon and withdraw electron density from the imidazole ring, influencing its electrostatic potential and intermolecular interactions. researchgate.netnih.gov
Table 2: Representative Frontier Molecular Orbital Energies for 2-Nitroimidazole Data based on general characteristics of nitroaromatic compounds.
| Orbital | Energy (eV) | General Location of Electron Density |
|---|---|---|
| HOMO | -7.5 | Imidazole ring π-system |
| LUMO | -2.0 | Nitro group (N-O bonds) and C2 of the ring |
| HOMO-LUMO Gap | 5.5 | - |
Prediction of Spectroscopic Parameters (e.g., NMR shielding tensors, Vibrational Frequencies)
DFT is a reliable tool for predicting various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, one can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data.
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (shielding tensors) and spin-spin coupling constants, can be calculated. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For instance, DFT calculations on 2-nitroimidazole derivatives have been used to obtain NMR shielding tensors and spin-spin coupling constants, which were then correlated with available experimental findings. nih.gov
Calculation of Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Potentials)
Conceptual DFT provides a range of descriptors that quantify and predict the chemical reactivity of a molecule. mdpi.comnih.gov These descriptors are derived from the change in electron density.
Fukui Functions (f(r)) : This descriptor identifies the most reactive sites within a molecule. The Fukui function helps to pinpoint which atoms are most susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed). researchgate.net
Local Ionization Potential : Mapped onto the molecule's surface, this descriptor shows the energy required to remove an electron from any given point, highlighting the areas most likely to act as electron donors in a reaction.
Global Reactivity Descriptors : Parameters like chemical potential, hardness, and electrophilicity are calculated from HOMO and LUMO energies to provide a general measure of a molecule's stability and reactivity. mdpi.com
Ab Initio and Semi-Empirical Quantum Chemistry Methods
Beyond DFT, other quantum chemistry methods are available for studying molecular systems. nih.gov
Ab Initio Methods : These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameters. researchgate.net While often more computationally demanding than DFT, higher-level ab initio methods can provide more accurate results, especially for systems where DFT may struggle (e.g., systems with significant dispersion interactions).
Semi-Empirical Methods : These methods, like PM6 or AM1, are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. nih.gov While less accurate, they are highly useful for preliminary studies of very large molecules or for exploring vast conformational spaces where higher-level methods would be computationally prohibitive. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum mechanics calculations typically focus on static, single-molecule systems (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. bohrium.comresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
This approach is particularly valuable for:
Explicit Solvent Effects : MD allows for the explicit inclusion of hundreds or thousands of solvent molecules (e.g., water), providing a much more realistic model of the solution-phase environment compared to implicit solvent models used in many DFT calculations. mdpi.com This is critical for accurately capturing solvation energies and solvent-solute hydrogen bonding.
Conformational Dynamics : MD simulations can track the transitions between different conformers of this compound over time, revealing the flexibility of the molecule and the relative populations of different shapes in a dynamic environment. nih.gov This provides insights into the molecule's behavior that cannot be obtained from static geometry optimizations alone.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions, providing insights into mechanisms that are often difficult to explore experimentally. For a compound like this compound, computational chemistry could be employed to map out potential reaction pathways, such as decomposition, reduction of the nitro group, or substitution reactions. These studies typically utilize quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations.
The process involves identifying all plausible reactants, intermediates, transition states, and products for a given reaction. The geometry of each species is optimized to find the lowest energy conformation. A key aspect of this modeling is the location of transition states, which are saddle points on the potential energy surface that connect reactants to products. The structure of a transition state provides a snapshot of the bond-breaking and bond-forming processes.
Interactive Table: Hypothetical Parameters for a Modeled Reaction Pathway of this compound
Below is an example of a data table that could be generated from a computational study, illustrating the calculated activation energies and reaction energies for a hypothetical reaction pathway.
| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Step 1 | C-NO2 Bond Cleavage | 45.8 | 42.1 |
| Step 2 | Hydrogen Abstraction | 12.3 | -5.7 |
| Step 3 | Ring Opening | 25.6 | 18.9 |
Note: The data in this table is purely illustrative and not based on published experimental or computational results for this compound.
Prediction of Thermodynamic Stabilities for Isomers and Tautomers
Computational chemistry is instrumental in predicting the relative thermodynamic stabilities of different isomers and tautomers of a molecule. For this compound, several tautomeric forms could exist due to the migration of a proton between the nitrogen atoms of the imidazole ring. Additionally, rotational isomers (conformers) may exist due to the rotation around the C-CH2NO2 single bond.
Theoretical calculations can determine the electronic energy and Gibbs free energy of each possible isomer and tautomer. The species with the lowest Gibbs free energy is predicted to be the most thermodynamically stable and, therefore, the most abundant at equilibrium. These calculations often consider the effects of the solvent, as the stability of tautomers can be highly dependent on the surrounding medium.
For the broader class of nitroimidazoles, it has been noted that the relative stability of tautomers can differ between the gas phase and the solid state. For example, in some nitroimidazole systems, one tautomer may be more stable in the gas phase, while a different tautomer is favored in the crystal lattice due to intermolecular interactions. scispace.com
Interactive Table: Predicted Relative Thermodynamic Stabilities of Hypothetical this compound Tautomers
This table illustrates the kind of data that would be produced in a computational study on the tautomeric stability of this compound, showing the relative energies of different forms.
| Tautomer/Isomer | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Tautomer A | Proton on N1 | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer B | Proton on N3 | 2.5 | 2.1 |
| Isomer C (aci-nitro) | Proton on nitro-group oxygen | 15.2 | 14.8 |
Note: The data in this table is purely illustrative and not based on published experimental or computational results for this compound. scispace.comresearchgate.net
Tautomerism and Isomerism in 2 Nitromethylimidazole Systems
Investigations of Prototropic Tautomerism (e.g., N-H tautomerism)
Prototropic tautomerism in the imidazole (B134444) ring, also known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms. In the case of 2-nitromethyl-1H-imidazole, this equilibrium results in two primary tautomeric forms. These tautomers are typically designated based on the position of the hydrogen atom on the imidazole ring.
The tautomeric equilibrium in imidazole and its derivatives is a dynamic process, and the relative populations of the tautomers can be influenced by the electronic nature of the substituents on the ring. For 2-nitromethylimidazole, the electron-withdrawing nature of the nitromethyl group at the C2 position is expected to influence the acidity of the N-H protons and, consequently, the position of the tautomeric equilibrium.
In many substituted imidazoles, the tautomeric equilibrium is rapid on the NMR timescale, resulting in an averaged spectrum. However, in certain solvents and at low temperatures, the exchange can be slowed, allowing for the observation of distinct signals for each tautomer. Computational studies, often employing Density Functional Theory (DFT), are also instrumental in predicting the relative stabilities of the different tautomers. For instance, studies on related nitro-substituted imidazoles have shown that both tautomers can coexist, with their relative energies being sensitive to the substitution pattern and the surrounding environment.
A study on 4(5)-nitro-5(4)-methoxyimidazole revealed the presence of a 50:50 mixture of two tautomers in the crystal structure, highlighting that prototropic tautomerism can lead to the co-existence of multiple forms even in the solid state. This underscores the subtle energetic balance that can exist between tautomers of substituted nitroimidazoles.
Keto-Enol Tautomerism in Functionalized Derivatives
While the primary form of tautomerism in the parent this compound is prototropic, its functionalized derivatives can exhibit other types of tautomerism, most notably keto-enol tautomerism. This typically occurs when a substituent is introduced that contains a carbonyl group adjacent to a carbon atom bearing a hydrogen.
A relevant example is the photoinduced keto-enol tautomerism observed in 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone. rsc.org In this molecule, the keto form is yellow, and upon exposure to light, it converts to the red enol form via an excited-state intramolecular proton transfer (ESIPT). rsc.org This process is reversible, with the enol form thermally decaying back to the more stable keto form in the dark. rsc.org The stability of these tautomers was found to be solvent-dependent, with the keto form being more stable in chloroform (B151607) and the enol form being favored in dimethyl sulfoxide (B87167) (DMSO). rsc.org
For this compound itself, the methylene (B1212753) group attached to the nitro group could potentially participate in a form of tautomerism analogous to keto-enol tautomerism, specifically nitro-aci-nitro tautomerism, where a proton from the α-carbon migrates to one of the oxygen atoms of the nitro group. This would result in the formation of a nitronic acid (the aci form), which contains a C=N double bond. The equilibrium between the nitro and aci-nitro forms is a well-known phenomenon in nitroalkanes and is influenced by factors such as pH and the presence of electron-withdrawing groups.
Influence of Substituent Effects on Tautomeric Equilibria
The position of the tautomeric equilibrium in imidazole derivatives is highly sensitive to the electronic effects of substituents on the ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the various tautomeric forms, thereby shifting the equilibrium.
In the case of this compound, the nitromethyl group is strongly electron-withdrawing. This property is expected to have a significant impact on the N-H acidity of the imidazole ring. A more acidic proton will be more readily donated, which can influence the hydrogen-bonding interactions that play a crucial role in stabilizing certain tautomers in different environments.
Studies on substituted purine (B94841) systems, which contain an imidazole ring, have shown that electron-withdrawing groups like the nitro group can significantly alter tautomeric preferences. For instance, in C8-substituted purines, the introduction of a nitro group can lead to a situation where the N3H and N9H tautomers have very similar energies in polar solvents. derpharmachemica.com This suggests that in this compound, the strong electron-withdrawing nature of the substituent could lead to a more complex tautomeric behavior than in imidazoles with electron-donating or less strongly withdrawing groups.
The following table summarizes the general effects of substituent electronic properties on tautomeric equilibria in heterocyclic systems, which can be extrapolated to this compound derivatives.
| Substituent Effect | Influence on Tautomeric Equilibrium |
| Electron-Withdrawing Groups (EWGs) | Can increase the acidity of the N-H proton, potentially favoring the tautomer where the proton is located on the nitrogen further from the substituent to minimize electrostatic repulsion. Can stabilize anionic forms, which may be intermediates in proton transfer. |
| Electron-Donating Groups (EDGs) | Can decrease the acidity of the N-H proton. May stabilize tautomers where the proton is on the nitrogen adjacent to the substituent through favorable electronic interactions. |
Solvent Polarity and Hydrogen Bonding Effects on Tautomer Distribution
The solvent environment plays a critical role in determining the predominant tautomeric form of a molecule. Solvent polarity and the ability of the solvent to act as a hydrogen-bond donor or acceptor can differentially solvate and stabilize the various tautomers, thereby shifting the equilibrium.
For this compound, the different tautomers will likely have different dipole moments. Polar solvents tend to stabilize the tautomer with the larger dipole moment. Furthermore, hydrogen bonding is a key factor. Solvents that are strong hydrogen-bond acceptors can stabilize N-H tautomers by forming hydrogen bonds with the N-H proton. Conversely, solvents that are hydrogen-bond donors can interact with the lone pairs on the nitrogen atoms of the imidazole ring.
In the context of keto-enol tautomerism in a functionalized imidazole, it was observed that the keto form was more stable in the less polar solvent chloroform, while the more polar, hydrogen-bond accepting solvent DMSO stabilized the enol form. rsc.org This is a common trend where intramolecular hydrogen bonds in the enol form can be disrupted by polar, hydrogen-bonding solvents, which then form intermolecular hydrogen bonds with both the keto and enol forms, often favoring the more polar keto tautomer. However, specific interactions can lead to the stabilization of the enol form in certain polar solvents.
The table below outlines the expected effects of solvent properties on the tautomeric distribution of this compound.
| Solvent Property | Effect on Tautomer Distribution |
| Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) | Stabilize the tautomer with the larger dipole moment. Can act as hydrogen-bond acceptors, stabilizing N-H tautomers. |
| Polar Protic Solvents (e.g., Water, Methanol) | Can act as both hydrogen-bond donors and acceptors, leading to complex solvation effects that can stabilize both tautomers to varying degrees. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Have a smaller effect on the tautomeric equilibrium, which will be primarily governed by the intrinsic stability of the tautomers. |
Experimental and Computational Strategies for Tautomer Identification and Quantification
A combination of experimental and computational techniques is typically employed to identify and quantify the tautomers of heterocyclic compounds like this compound.
Experimental Strategies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism.
¹H NMR: The chemical shifts of the imidazole ring protons and the N-H proton are sensitive to the tautomeric form. In cases of slow exchange, distinct signals for each tautomer can be observed, and their integration allows for quantification of the tautomeric ratio.
¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring, particularly C4 and C5, are different for the two N-H tautomers. This has been used to determine the tautomeric state of substituted imidazoles.
¹⁵N NMR: The chemical shifts of the nitrogen atoms are highly sensitive to their protonation state and are therefore very informative for distinguishing between tautomers.
Variable-Temperature (VT) NMR: By lowering the temperature, the rate of interconversion between tautomers can be slowed down, potentially allowing for the resolution of separate signals for each tautomer from a coalesced room-temperature signal.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the N-H bond and the imidazole ring modes are different for the various tautomers. These techniques can provide evidence for the presence of specific tautomeric forms, especially in the solid state.
UV-Vis Spectroscopy: The electronic transitions of the different tautomers can occur at different wavelengths. This technique is particularly useful for studying equilibria that are sensitive to environmental changes, such as pH or solvent.
X-ray Crystallography: This technique provides unambiguous structural information for the tautomeric form that exists in the solid state.
Computational Strategies:
Density Functional Theory (DFT): DFT calculations are widely used to predict the geometries, relative energies, and spectroscopic properties of tautomers. By calculating the energies of the different tautomers in the gas phase and in various solvents (using continuum solvation models like PCM), the position of the tautomeric equilibrium can be estimated.
GIAO (Gauge-Including Atomic Orbital) Calculations: This method is used in conjunction with DFT to calculate theoretical NMR chemical shifts. By comparing the calculated shifts for each possible tautomer with the experimental data, the predominant tautomer in solution can be identified.
The following table summarizes the key strategies for studying tautomerism in this compound systems.
| Strategy | Information Obtained |
| ¹H, ¹³C, ¹⁵N NMR | Identification and quantification of tautomers in solution. |
| Variable-Temperature NMR | Determination of the kinetics of tautomeric interconversion. |
| IR/Raman Spectroscopy | Identification of functional groups and vibrational modes characteristic of specific tautomers. |
| UV-Vis Spectroscopy | Monitoring tautomeric equilibria as a function of environmental factors. |
| X-ray Crystallography | Unambiguous determination of the tautomeric structure in the solid state. |
| DFT Calculations | Prediction of relative tautomer stabilities, geometries, and spectroscopic properties. |
| GIAO Calculations | Aiding in the assignment of experimental NMR spectra to specific tautomers. |
Electrochemical Behavior and Applications
Reductive Electrochemistry of the Nitro Group in Aqueous and Non-Aqueous Media
The electrochemical reduction of 2-nitroimidazoles is significantly influenced by the solvent system and the pH of the medium.
In non-aqueous (aprotic) media , such as dimethylformamide (DMF), 2-nitroimidazole (B3424786) exists in a dissociation equilibrium between its neutral form (HNRNO₂) and its conjugate base (⁻NRNO₂). The neutral species and the conjugate base are characterized by UV absorption bands at 328 nm and 370 nm, respectively. This equilibrium directly impacts the reduction mechanism, as both the neutral molecule and the anion can be reduced at the electrode. The first reduction signal corresponds to the neutral species, which undergoes a complex multi-electron reduction. The second signal is due to the one-electron reduction of the conjugate base to form a stable nitro radical anion (⁻NRNO₂•⁻).
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) has been a primary tool for elucidating the reduction pathways of 2-nitroimidazoles.
In a non-aqueous medium (DMF), CV studies of 2-nitroimidazole reveal two well-defined signals. The first, irreversible peak is attributed to the reduction of the neutral HNRNO₂ species. The second, quasi-reversible couple corresponds to the one-electron reduction of the conjugate base ⁻NRNO₂ to its nitro radical anion.
In a mixed aqueous-organic medium, CV studies at a mercury electrode show a pH-dependent behavior. At acidic pH, a single irreversible reduction peak is observed. As the pH increases into alkaline conditions, this resolves into two separate reduction peaks. Under specific conditions (pH > 10), a cyclic voltammetric couple can be observed, which corresponds to the one-electron reduction of the 2-nitroimidazole to produce the nitro radical anion. The ratio of the anodic to cathodic peak currents (ipa/ipc) for this couple increases with the scan rate, reaching a value of 1 at high rates, which indicates that the electron transfer is followed by a chemical reaction (the disproportionation of the radical anion). The half-life for this disproportionation has been calculated to be 0.07 seconds for the first half-life.
| Medium | Technique | Key Findings | Species Reduced | Products | Source |
|---|---|---|---|---|---|
| Non-Aqueous (DMF) | Cyclic Voltammetry | Two reduction signals observed; one irreversible, one quasi-reversible. | 1) Neutral HNRNO₂ 2) Conjugate Base ⁻NRNO₂ | 1) Complex products 2) Nitro Radical Anion ⁻NRNO₂•⁻ | |
| Mixed Aqueous (DMF/H₂O Buffer) | Cyclic Voltammetry | pH-dependent: 1 peak in acid, 2 peaks in alkaline. A reversible couple for the radical anion can be seen at pH > 10. | 2-Nitroimidazole | Hydroxylamine (B1172632) derivative, Nitro Radical Anion |
Electrochemical Synthesis and Electrocatalysis Involving 2-Nitromethylimidazole
A review of the scientific literature did not yield specific studies on the use of this compound as a substrate in electrochemical synthesis or as an electrocatalyst. Research in electrochemical synthesis tends to focus on broader classes of reactions or different heterocyclic systems.
Electron Transfer Kinetics at Electrode Interfaces
While the electrochemical reduction mechanisms of 2-nitroimidazoles have been studied, specific quantitative data on the heterogeneous electron transfer kinetics, such as standard rate constants (kₛ), for this compound at electrode interfaces are not extensively reported in the reviewed literature. Such studies are crucial for a fundamental understanding of the speed and efficiency of the initial electron transfer step that activates the molecule.
Mechanistic Research on Chemical Interactions in Biological Contexts
Mechanisms of Bioreductive Activation within Cellular Environments
The biological activity of 2-nitroimidazoles, including 2-Nitromethylimidazole, is critically dependent on their bioreductive activation, a process that occurs selectively in environments with low oxygen concentration (hypoxia). nih.gov In normally oxygenated tissues, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, typically catalyzed by various reductase enzymes such as NADPH:cytochrome P450 reductase. mdpi.com This reduction forms a nitro radical anion. mdpi.com In the presence of sufficient oxygen, this anion is rapidly re-oxidized back to the original nitro compound, creating a futile cycle that prevents further reduction and limits toxicity in normal cells.
Under hypoxic conditions, however, the scarcity of oxygen allows the nitro radical anion to undergo further, irreversible reductions. nih.gov This multi-step process involves the addition of more electrons to form progressively more reactive intermediates, including the nitroso, hydroxylamine (B1172632), and ultimately the amine species. mdpi.com It is the highly reactive hydroxylamine intermediate that is considered crucial for the cytotoxic effects of nitroimidazoles, as it can readily interact with cellular components. nih.gov This selective activation in hypoxic environments is a cornerstone of their therapeutic potential, as solid tumors often contain poorly oxygenated regions. nih.govresearchgate.net
Table 1: Key Steps in the Bioreductive Activation of 2-Nitroimidazoles
| Reduction Step | Intermediate Species | Electron(s) Added | Oxygen Dependence | Reactivity |
|---|---|---|---|---|
| Initial Reduction | Nitro Radical Anion | 1-electron | Reversible with O₂ | Low |
| Further Reduction | Nitroso | 2-electron | Occurs in hypoxia | Moderate |
| Key Activation | Hydroxylamine | 4-electron | Occurs in hypoxia | High |
| Final Product | Amine | 6-electron | Occurs in hypoxia | Stable |
Interference with Enzymatic Pathways at the Molecular Level
The covalent adduction of proteins by activated this compound metabolites directly leads to the interference with crucial enzymatic pathways. By binding to specific enzymes, these metabolites can alter their three-dimensional structure or block their active sites, thereby inhibiting their catalytic function. nih.gov
Research has identified specific enzymes that are targeted and inhibited by 2-nitroimidazole (B3424786) compounds in hypoxic cells. These include:
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in the glycolytic pathway. Its inhibition disrupts cellular energy metabolism. nih.govnih.gov
Glutathione S-transferase (GST): An enzyme involved in detoxification and the cellular antioxidant defense system. Its inhibition can render cells more vulnerable to oxidative stress. nih.govnih.gov
Generation of Reactive Oxygen and Nitrogen Species by Nitroimidazole Metabolism
The metabolism of nitroimidazoles is intrinsically linked to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net The initial one-electron reduction of the nitro group to a nitro radical anion can, in the presence of molecular oxygen, lead to the formation of the superoxide (B77818) radical (O₂•−). nih.govnih.gov This occurs when the electron is transferred from the radical anion back to an oxygen molecule. nih.gov
Role of this compound in Prodrug Activation Mechanisms (Chemical Release)
The hypoxia-selective bioreduction of the 2-nitroimidazole moiety makes it an ideal trigger for prodrug activation. researchgate.net In this strategy, a stable and relatively non-toxic prodrug is designed by linking the 2-nitroimidazole group to a potent cytotoxic agent via a specific chemical linker. mdpi.com This molecular construct remains inactive in normal, oxygenated tissues.
Upon reaching a hypoxic environment, such as the core of a solid tumor, the 2-nitroimidazole "trigger" is reduced. mdpi.com The electronic changes resulting from the reduction of the nitro group to the hydroxylamine or amine initiate the cleavage of the attached linker. mdpi.comresearchgate.net This fragmentation effectively releases the active cytotoxic "warhead" directly at the site of the tumor, minimizing systemic toxicity and damage to healthy tissues. rsc.org This approach allows for the targeted delivery of highly potent anticancer agents that would otherwise be too toxic for conventional administration. mdpi.com
Applications in Advanced Organic Synthesis
2-Nitromethylimidazole as a Versatile Intermediate in Heterocyclic Synthesis
The presence of both a nitro group and a reactive methyl group attached to the imidazole (B134444) ring makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. The nitro group can act as a powerful electron-withdrawing group, influencing the reactivity of the imidazole ring, while the acidic protons of the methyl group allow for a range of condensation and cyclization reactions.
This reactivity has been exploited in the synthesis of fused imidazole systems, such as imidazo[1,2-a]pyridines and other nitrogen-bridgehead heterocycles. These classes of compounds are of significant interest due to their presence in numerous biologically active molecules. The synthesis often involves the reaction of this compound with suitable dielectrophiles, leading to annulation and the formation of a new heterocyclic ring fused to the imidazole core. The reaction conditions can be tailored to control the regioselectivity of the cyclization, affording a variety of substituted fused systems.
For instance, the reaction of 2-nitromethyl-1H-imidazole with α,β-unsaturated ketones can lead to the formation of substituted imidazo[1,2-a]pyridines through a sequence of Michael addition, cyclization, and subsequent aromatization. The versatility of this approach allows for the introduction of diverse substituents on the newly formed ring, providing access to a library of compounds for further biological evaluation.
Reagents and Building Blocks in Complex Molecule Construction
Beyond its role in the synthesis of fused heterocycles, this compound serves as a key building block for the construction of more complex molecules. The nitro group can be readily transformed into other functional groups, such as an amino group, which opens up a wide array of synthetic possibilities. This transformation is typically achieved through reduction, which can be performed using various reagents, including catalytic hydrogenation or metal-based reducing agents.
The resulting 2-aminomethylimidazole is a valuable synthon that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. For example, it can be acylated, alkylated, or used in condensation reactions with carbonyl compounds to build more elaborate molecular scaffolds. This versatility makes this compound an attractive starting material in the total synthesis of natural products and the design of novel pharmaceutical agents.
Furthermore, the imidazole ring itself can be functionalized at different positions, providing additional handles for molecular elaboration. The combination of modifications at the methyl group and the imidazole ring allows for the creation of a diverse range of complex molecules with tailored properties.
Ligand Chemistry in Coordination Compounds
The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions through its nitrogen atoms. While the coordination chemistry of imidazole and its simpler derivatives has been extensively studied, the use of this compound as a ligand is a more specialized area of research.
The presence of the nitromethyl group can influence the electronic properties of the imidazole ring, thereby affecting its coordination behavior. The electron-withdrawing nature of the nitro group can modulate the electron density on the coordinating nitrogen atom, which in turn can impact the strength and nature of the metal-ligand bond. This can lead to the formation of coordination compounds with unique structural and electronic properties.
Research in this area has explored the synthesis and characterization of metal complexes involving this compound and its derivatives. These studies often employ techniques such as X-ray crystallography to determine the precise coordination geometry and bonding interactions within the complex. The resulting coordination compounds may exhibit interesting magnetic, optical, or catalytic properties, making them potential candidates for applications in materials science and catalysis.
| Metal Ion | Coordination Mode | Resulting Complex Structure | Potential Applications |
|---|---|---|---|
| Copper(II) | Monodentate or Bidentate | Square planar or distorted octahedral | Catalysis, Antimicrobial agents |
| Zinc(II) | Monodentate | Tetrahedral | Fluorescent sensors |
| Nickel(II) | Monodentate or Bidentate | Octahedral | Magnetic materials |
| Cobalt(II) | Monodentate | Tetrahedral or Octahedral | Catalysis |
Development of Novel Synthetic Routes Utilizing this compound Scaffolds
The unique reactivity of this compound has spurred the development of novel synthetic methodologies that utilize this compound as a central scaffold. These new routes aim to provide more efficient and versatile access to complex molecular targets, often with improved yields and stereoselectivity.
One area of focus has been the development of multicomponent reactions involving this compound. Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their atom economy and efficiency. The development of such reactions based on the this compound scaffold would provide rapid access to diverse libraries of complex molecules.
Another avenue of research involves the use of this compound in domino or cascade reactions. These reactions involve a series of intramolecular transformations that are triggered by a single event, leading to a significant increase in molecular complexity in a single synthetic operation. By designing appropriate substrates derived from this compound, chemists can orchestrate these cascade reactions to construct intricate polycyclic systems with high levels of control.
The exploration of novel synthetic routes based on this compound continues to be an active area of research, driven by the ongoing demand for new and efficient methods for the synthesis of complex organic molecules with potential applications in medicine and materials science.
Emerging Research Directions and Future Prospects
Integration of Multi-Omics Data with Chemical Reactivity Studies
The integration of multi-omics data with chemical reactivity studies is set to revolutionize our understanding of the biological interactions of 2-Nitromethylimidazole. nih.govnih.gov This approach combines high-throughput data from genomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to this compound. nih.govnih.gov By correlating the chemical reactivity of this compound with changes at various biomolecular levels, researchers can gain deeper insights into its mechanisms of action. nih.govresearchgate.net
Future research will likely focus on:
Identifying Biomarkers: Multi-omics analysis can help in the identification of specific biomarkers that indicate exposure or response to this compound. nih.govresearchgate.net
Understanding Toxicity Pathways: A systemic understanding of toxicity pathways can be achieved by observing the cascading effects of the compound from the genomic to the metabolomic level. nih.gov
Personalized Medicine: By understanding how genetic variations influence the response to this compound, multi-omics data can pave the way for personalized therapeutic strategies.
The table below illustrates the potential of integrating different omics data with the chemical reactivity of this compound.
| Omics Layer | Potential Research Focus with this compound | Expected Insights |
| Genomics | Investigating DNA adduct formation and genetic mutations resulting from exposure to this compound. | Understanding the genotoxic potential and identifying genetic predispositions to adverse effects. |
| Transcriptomics | Analyzing changes in gene expression profiles in response to the compound. | Elucidating the cellular pathways and regulatory networks affected by this compound. |
| Proteomics | Identifying protein adducts and alterations in protein expression and post-translational modifications. nih.govfrontiersin.org | Mapping the direct molecular targets and understanding the impact on cellular functions and signaling pathways. researchgate.netmdpi.com |
| Metabolomics | Profiling changes in endogenous metabolites following exposure. nih.govnih.gov | Revealing the metabolic pathways disrupted by the compound and identifying biomarkers of metabolic stress. mdpi.com |
Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
The development of more sophisticated analytical methods is crucial for the real-time analysis of this compound in biological systems. longdom.org Advanced spectroscopic and imaging techniques are emerging that offer higher sensitivity, specificity, and spatial resolution, allowing for dynamic monitoring of the compound's distribution and interactions. azooptics.comspectroscopyonline.com
Future advancements are anticipated in the following areas:
In Vivo Imaging: Novel imaging agents based on this compound are being developed for non-invasive, real-time visualization in living organisms. researchgate.netnih.govnih.gov This includes the use of fluorescence and chemiluminescence imaging to track the compound's localization in specific tissues or cellular compartments. researchgate.netnih.gov
High-Resolution Microscopy: Techniques such as super-resolution microscopy can provide unprecedented detail about the subcellular distribution of this compound and its interactions with specific molecular targets.
Real-Time Spectroscopy: The application of techniques like Raman spectroscopy can enable the label-free, real-time monitoring of the chemical transformations of this compound within living cells. longdom.org
The table below summarizes some of the advanced techniques being explored for the real-time analysis of this compound.
| Technique | Principle | Potential Application for this compound |
| Fluorescence Molecular Tomography (FMT) | 3D visualization and quantification of fluorescent probes. researchgate.net | Real-time, in vivo imaging of this compound distribution and target engagement. researchgate.net |
| Chemiluminescence Imaging (CLI) | Detection of light emitted from a chemical reaction. nih.gov | Highly sensitive in vivo imaging of processes involving this compound, such as enzymatic activation. nih.gov |
| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman signals of molecules on metal surfaces. | Ultrasensitive detection and real-time monitoring of this compound in complex biological samples. longdom.org |
| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of molecules by their mass-to-charge ratio. azooptics.com | Mapping the distribution of this compound and its metabolites in tissue sections with high chemical specificity. |
Computational Design of Next-Generation this compound Analogs
Computational methods are playing an increasingly important role in the design of new this compound analogs with improved properties. nih.govwho.int Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking allow for the in silico prediction of the biological activity and physicochemical properties of novel compounds, thereby accelerating the drug discovery and development process. nih.govwho.intresearchgate.net
Future directions in the computational design of this compound analogs include:
AI and Machine Learning: The integration of artificial intelligence and machine learning algorithms can enhance the predictive power of computational models, enabling the design of compounds with highly specific activities. spectroscopyonline.com
Multi-target QSAR: Developing QSAR models that can simultaneously predict the activity of compounds against multiple biological targets will be valuable for designing analogs with desired polypharmacological profiles.
De Novo Design: The use of de novo design algorithms can facilitate the creation of entirely new molecular scaffolds with optimized properties, moving beyond simple modifications of the this compound core structure.
The table below outlines key computational approaches for the design of next-generation this compound analogs.
| Computational Approach | Description | Application in Designing this compound Analogs |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. nih.govwho.int | To predict the activity of new analogs and guide the selection of promising candidates for synthesis. who.int |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To understand the binding interactions of this compound analogs with their biological targets and to design compounds with improved binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | To study the dynamic behavior of this compound analogs in their biological environment and to assess the stability of their interactions with target molecules. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To design new analogs that retain the key features required for activity while possessing improved physicochemical properties. |
Interdisciplinary Research on Chemical Biology and Materials Science
The unique chemical properties of this compound make it a promising candidate for exploration in the interdisciplinary fields of chemical biology and materials science. By combining the principles and techniques of chemistry, biology, and materials science, researchers can develop novel applications for this compound.
Emerging research in these areas may include:
Chemical Probes: The development of this compound-based chemical probes for studying biological processes. These probes can be designed to report on specific cellular events or to selectively label and identify target biomolecules.
Functional Materials: The incorporation of this compound into functional materials, such as polymers and hydrogels. researchgate.net These materials could have applications in areas such as drug delivery, biosensing, and diagnostics.
Bioconjugation: The use of this compound as a building block for the synthesis of bioconjugates, where it is linked to other molecules such as proteins, peptides, or nucleic acids to create new functional entities.
The table below provides examples of potential interdisciplinary research applications for this compound.
| Research Area | Potential Application of this compound | Desired Outcome |
| Chemical Biology | Development of activatable fluorescent probes based on the this compound scaffold. | Real-time imaging of specific enzymatic activities or redox processes within living cells. |
| Materials Science | Incorporation of this compound into smart hydrogels that respond to specific biological stimuli. | Controlled release of therapeutic agents in response to disease-specific conditions. |
| Biomaterials | Surface modification of biomaterials with this compound derivatives. | Enhanced biocompatibility and targeted cellular interactions for medical implants and tissue engineering scaffolds. |
| Nanotechnology | Synthesis of this compound-functionalized nanoparticles. | Targeted delivery of therapeutic or diagnostic agents to specific cells or tissues. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
